Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Description
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a fluorinated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at position 2, a trifluoromethyl (CF₃) group at position 4, and a methyl thioacetate moiety at position 6. The pyrazolo-pyridine scaffold is a privileged structure in medicinal chemistry, often utilized in kinase inhibitors and antiviral agents due to its ability to mimic purine bases and engage in hydrogen bonding . This compound has been listed in chemical catalogs as a building block for combinatorial synthesis, though its commercial availability is currently discontinued .
Properties
Molecular Formula |
C13H14F3N3O2S |
|---|---|
Molecular Weight |
333.33 g/mol |
IUPAC Name |
methyl 2-[2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C13H14F3N3O2S/c1-7(2)19-5-8-9(13(14,15)16)4-10(17-12(8)18-19)22-6-11(20)21-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
QDKKTOFBAYNNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine core.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Thioether formation: The thioether linkage is formed by reacting the pyrazolopyridine intermediate with a suitable thiol compound.
Esterification: The final step involves the esterification of the thioether intermediate with methanol to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction techniques to streamline the process.
Chemical Reactions Analysis
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate exhibit significant antimicrobial activity. Studies have shown that derivatives containing the pyrazolo[3,4-b]pyridine moiety possess potent antibacterial and antifungal properties. For instance, related studies have demonstrated varying degrees of microbial inhibition depending on structural modifications within the compound's framework .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been explored extensively. Compounds in this class have shown efficacy against multiple cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to modify biological activity through structural adjustments makes it a valuable building block in drug design .
Research Applications
The compound is utilized in various research settings to explore its pharmacological properties further. It is particularly useful in studies aimed at understanding the structure-activity relationship (SAR) within pyrazole-based compounds, which can lead to the discovery of novel therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The structural and functional properties of Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate are compared to five analogs (Table 1), focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Structural and Functional Properties
*Calculated based on substituent contributions.
Key Findings:
Substituent Effects on Bioactivity: The trifluoromethyl group at position 4 (target compound) provides stronger electron withdrawal than difluoromethyl (Compound A), enhancing stability but reducing solubility .
Thioacetate Functionalization :
- The methyl ester (target) increases lipophilicity (logP ~2.5 estimated) compared to carboxylic acid analogs (logP ~1.2), favoring membrane permeability but requiring metabolic activation for prodrug applications .
Commercial Status :
- The target compound’s discontinuation may relate to synthesis challenges (e.g., introducing isopropyl and CF₃ groups simultaneously) or superior performance of analogs like Compound A (difluoromethyl variant) in preclinical studies .
Biological Activity
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate, with CAS number 1018166-69-2, is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core substituted with an isopropyl and trifluoromethyl group, along with a thioacetate moiety. Its molecular formula is .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been evaluated against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung cancer cells.
- Inhibition of Tumor Cell Proliferation :
- Mechanism of Action :
Antiangiogenic Activity
The compound has also shown promise in inhibiting angiogenesis, a critical process in tumor progression. In vitro studies indicated that it significantly reduced VEGFR-2 expression in MCF-7 cells by 72–79% compared to control groups .
Case Studies
Several case studies have documented the biological effects of similar pyrazolo compounds:
- Study on Acute Myelogenous Leukemia (AML) :
- VEGFR-2 Inhibition :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
